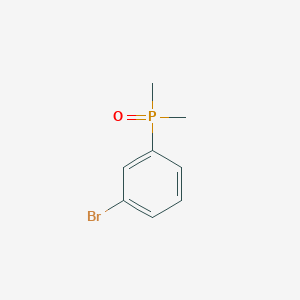

(3-Bromophenyl)dimethylphosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-Bromophenyl)dimethylphosphine oxide" is a phosphine oxide derivative with a bromine substituent on the phenyl ring. Phosphine oxides are known for their utility in various chemical reactions and as ligands in coordination chemistry due to their ability to donate electron density to metal centers. The presence of the bromine atom on the phenyl ring can further influence the reactivity and properties of the molecule, making it a valuable compound in synthetic chemistry.

Synthesis Analysis

The synthesis of phosphine oxide derivatives can be achieved through various methods. For instance, the reaction of PBr3 with 2-bromo-4,5-dimethylphosphinine leads to a dibromophosphinine intermediate, which upon reduction gives a related compound, a phosphinine derivative . Although not directly synthesizing "(3-Bromophenyl)dimethylphosphine oxide," this method demonstrates the reactivity of brominated phosphorus compounds and their potential transformations. Similarly, the synthesis of (o-methoxyphenyl)dimethylphosphine from o-bromoanisole and lithium dimethylphosphide in tetrahydrofuran shows the preparation of a phosphine oxide derivative through a halogen-lithium exchange reaction followed by oxidation .

Molecular Structure Analysis

The molecular structure of phosphine oxide derivatives can be complex, with the potential for intramolecular interactions. For example, the crystal structures of certain phosphine oxides reveal chelated complexes due to intramolecular Sn–O interactions and the formation of double chains via C–H–halogen and C–H–π interactions . These structural features can significantly affect the reactivity and stability of the compounds.

Chemical Reactions Analysis

Phosphine oxides can participate in a variety of chemical reactions. The title compound from paper can undergo classical reactions of phenyldibromophosphine, such as reactions with nucleophiles to give PNu2 derivatives and reduction to primary phosphines. Electrophilic conditions can also be withstood, leading to the formation of phosphirenium salts and subsequent reduction to phosphirenylphosphinines . Additionally, the synthesis of a phenylphosphine oxide functionalized precursor for polymer synthesis demonstrates the versatility of these compounds in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine oxides are influenced by their molecular structure. For instance, the equilibrium mixtures of conformer pairs in solution and the predominance of certain conformers in nonpolar solvents indicate the sensitivity of these compounds to their environment . The presence of halogen atoms can also affect the conformation and stability of the molecules, as seen in the conformational analysis of dimethyl(bromomethyl)- and dimethyl(iodomethyl)phosphine oxides .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

(3-Bromophenyl)dimethylphosphine oxide has proven to be a valuable synthetic platform for developing bulky, homochiral, electron-rich phosphine ligands. These ligands are pivotal in coordination chemistry and transition-metal catalysis, facilitating the synthesis of complex molecules. For example, the transformation of dimenthylphosphine P-oxide into various ligand precursors has enabled the creation of novel P-aryl dimenthylphosphines and their application in palladium-catalyzed C−C and C−N fragment coupling reactions, displaying specific reactivity profiles due to the presence of menthyl groups (Reinhardt et al., 2021).

Organic Electronics

In the realm of organic electronics, particularly for OLEDs, (3-Bromophenyl)dimethylphosphine oxide derivatives have been utilized to enhance device performance. The synthesis of (m-bromophenyl)diphenylphosphine oxide, for instance, has contributed to the development of OLEDs with potentially high power efficiency and operational stability. This underscores the compound's significance in improving electronic materials' properties, leading to devices with better performance and durability (Tan et al., 2016).

Dental Material Development

The chemical has also found applications in designing radical photopolymerization initiators for light-curing dental adhesives and resin composites. Studies have explored the photopolymerization reactivities of various acylphosphine oxide derivatives, including (3-Bromophenyl)dimethylphosphine oxide, highlighting their effectiveness in dental material formulations. These initiators contribute to materials with good photopolymerization reactivity, excellent color tone, and high mechanical strength, demonstrating the compound's utility in medical material science (Ikemura & Endo, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Phosphine oxides, in general, are known to interact with a wide range of tervalent phosphorus ligands in transition metal catalysis and organocatalysis .

Mode of Action

It is known that phosphine oxides can participate in various chemical reactions, often serving as ligands in transition metal catalysis and organocatalysis . The presence of the bromophenyl group may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Phosphine oxides are known to play a role in a variety of chemical reactions, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (23304) and solid physical form, may influence its pharmacokinetics .

Result of Action

Given its potential role in catalysis, it may influence the rate and outcomes of certain biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromophenyl)dimethylphosphine oxide. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of other reactants and catalysts in the environment can influence the compound’s reactivity and efficacy .

Propiedades

IUPAC Name |

1-bromo-3-dimethylphosphorylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVCDNNDYJHWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60398-84-7 |

Source

|

| Record name | 1-bromo-3-(dimethylphosphoryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)